Conformational Fate: Gantofiban Stabilizes Closed αIIbβ3 While Tirofiban and Eptifibatide Induce Headpiece Opening
Gantofiban is classified as a closure-stabilizing integrin inhibitor. In Superdex 200 size-exclusion chromatography with 2 mM Mn²⁺ running buffer (which favours the open integrin conformation), Gantofiban (10 μM) did not increase the hydrodynamic radius of the αIIbβ3 headpiece, maintaining the closed state [1]. In contrast, opening inhibitors lotrafiban and roxifiban increased the hydrodynamic radius from ~4.77 nm (Mg²⁺, closed) to ~5.36 nm in Mn²⁺; tirofiban and eptifibatide also produced substantial rightward shifts indicative of headpiece opening [1]. Crystallography confirmed that Gantofiban bound to αIIbβ3 in Mn²⁺ without any perturbation of the closed headpiece structure, whereas tirofiban, lotrafiban, and eptifibatide induced a 2 Å movement of the β1-α1 loop and displacement of the MIDAS water 1 by the Ser-123 sidechain [1]. This difference in conformational outcome is the single most important differentiator for scientific selection.
| Evidence Dimension | Hydrodynamic radius shift of αIIbβ3 headpiece in Mn²⁺ (2 mM) by Superdex 200 gel filtration |
|---|---|
| Target Compound Data | No increase in hydrodynamic radius; headpiece remains closed (state 1) |
| Comparator Or Baseline | Lotrafiban and roxifiban: hydrodynamic radius increases to ~5.36 nm (open state). Tirofiban and eptifibatide: also induce opening (rightward shift). |
| Quantified Difference | Gantofiban: 0 nm shift vs opening inhibitors: ~0.5–0.6 nm shift (from ~4.77 nm closed to ~5.36 nm open). Crystallographic β1-α1 loop movement: 0 Å (gantofiban) vs 2 Å (opening inhibitors). |
| Conditions | Superdex 200 gel filtration; running buffer with 2 mM Mn²⁺/0.2 mM Ca²⁺; 10 μM compound; purified αIIbβ3 headpiece; X-ray crystallography at 2.35 Å resolution with Mn²⁺ soaking. |
Why This Matters
For researchers studying integrin conformational regulation or screening for non-partial-agonist antagonists, Gantofiban provides a closure-stabilizing tool compound that does not confound assays by inducing the high-affinity state, unlike tirofiban or eptifibatide.
- [1] Lin F-Y, Li J, Xie Y, Zhu J, Huong Nguyen TT, Zhang Y, Zhu J, Springer TA. A general chemical principle for creating closure-stabilizing integrin inhibitors. Cell. 2022;185(19):3533–3550.e27. doi:10.1016/j.cell.2022.08.008. View Source
